2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
CAS No. |
923166-02-3 |
|---|---|
Molecular Formula |
C23H19ClN4O4 |
Molecular Weight |
450.88 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-5-2-4-17(12-18)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-15-7-9-16(24)10-8-15/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
NSYDEVAARKDAGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit tyrosine kinases, which are crucial for cell signaling and growth. The compound also interacts with extracellular regulated protein kinases (ERK), phosphatidylinositol-3 kinase (PI3K), and mammalian target of rapamycin (mTOR), affecting multiple signaling pathways . These interactions suggest its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. It influences cell proliferation, apoptosis, and differentiation by altering the activity of key signaling molecules such as ERK and PI3K . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits tyrosine kinases by binding to their active sites, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies are necessary to further understand its long-term effects and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its efficacy and toxicity, making it crucial to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution affects its therapeutic efficacy and potential side effects, emphasizing the need for detailed studies on its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, affecting its overall biological activity.
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core with a dioxo group and various aromatic substituents. The presence of chlorine and methoxy groups in its structure enhances its lipophilicity and potential interactions with biological targets.
Molecular Characteristics
- Molecular Formula : C22H20ClN3O3
- Molecular Weight : Approximately 434.9 g/mol
- Functional Groups : Dioxo, amide, aromatic rings
Preliminary studies suggest that this compound exhibits significant biological activity through interactions with various enzymes and receptors. Its structural components allow for potential binding to targets involved in:
- Enzyme inhibition : The dioxo group may facilitate interactions with active sites of enzymes.
- Receptor modulation : The aromatic substituents may enhance binding affinity to specific receptors.
In Vitro Studies
In vitro assays have indicated that the compound shows promising results against several cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating moderate cytotoxicity.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant antitumor activity in xenograft models, with tumor growth inhibition rates exceeding 60% at optimal doses.
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer proliferation. Results indicated a dose-dependent inhibition of this pathway.
Comparative Efficacy Table
| Compound | Target | IC50 (µM) | Efficacy (%) |
|---|---|---|---|
| This compound | MCF-7 | 15 | 70 |
| 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide | A549 | 12 | 65 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to the following structural features:
- Chlorobenzyl Group : Enhances lipophilicity and receptor binding.
- Dioxo Functionality : Potentially increases enzyme interaction through hydrogen bonding.
- Methoxy Substituent : May contribute to increased solubility and bioavailability.
Synthesis Methods
Synthesis of the compound typically involves multi-step processes including:
- Formation of the Pyrido[3,2-d]pyrimidine Core : Utilizing condensation reactions followed by cyclization.
- Substitution Reactions : Introducing chlorobenzyl and methoxy groups through electrophilic aromatic substitution.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl) Analog ()
A closely related compound replaces the 3-methoxyphenyl group with a 2,5-dimethoxyphenyl moiety. Key differences include:
The additional methoxy group in the analog may reduce metabolic stability due to steric hindrance or increased susceptibility to demethylation. The 3-methoxyphenyl group in the target compound likely enhances binding specificity compared to the bulkier 2,5-dimethoxy derivative .
N-(4-Nitrophenyl) Thioacetamide ()
A structurally distinct analog, 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide, replaces the pyrido[3,2-d]pyrimidine core with a pyrimidine-oxadiazole hybrid and substitutes the 3-methoxyphenyl group with a 4-nitrophenyl moiety. In contrast, the methoxy group in the target compound improves membrane permeability through moderate lipophilicity .
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidine Derivatives ()
Thieno[2,3-d]pyrimidine analogs, such as 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide, exhibit a sulfur-containing core instead of the pyrido[3,2-d]pyrimidine system. The thiophene ring increases aromaticity and may alter π-π stacking interactions.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Pyrazolo[3,4-d]pyrimidines, like N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide, feature a fused pyrazole ring. Fluorine substituents in these compounds enhance metabolic stability and binding affinity to hydrophobic pockets. The target compound’s 4-chlorobenzyl group may mimic these effects but with reduced electronegativity .
Chloroacetyl Intermediates ()
Both the target compound and analogs in utilize 2-chloroacetamide intermediates. For example, 2-chloro-N-(4-chlorobenzyl)acetamide is reacted with heterocyclic cores under nucleophilic substitution conditions. The target compound’s synthesis likely employs similar steps, with potassium carbonate as a base and acetone as a solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
